molecular formula C14H14BrN B12071057 (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine

Cat. No.: B12071057
M. Wt: 276.17 g/mol
InChI Key: YEAZFNDCLKGBKP-UHFFFAOYSA-N
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Description

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is an organic compound that features a brominated naphthalene ring attached to a cyclopropylmethylamine group

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

6-bromo-N-(cyclopropylmethyl)naphthalen-2-amine

InChI

InChI=1S/C14H14BrN/c15-13-5-3-12-8-14(6-4-11(12)7-13)16-9-10-1-2-10/h3-8,10,16H,1-2,9H2

InChI Key

YEAZFNDCLKGBKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then reacted with cyclopropylmethylamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is unique due to the combination of the brominated naphthalene ring and the cyclopropylmethylamine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Biological Activity

(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's molecular structure and properties are crucial for understanding its biological activity.

PropertyValue
Molecular Formula C13H12BrN
Molecular Weight 250.14 g/mol
IUPAC Name (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine
Canonical SMILES C1=CC2=C(C=C1)C(=C(C=C2)Br)CC1CC1

The biological activity of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may exhibit effects on neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

  • Receptor Binding : The compound shows affinity for certain receptors, which may lead to modulation of their activity.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways.

Biological Activity

Research indicates that (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine has several biological activities:

  • Antidepressant-like Effects : Studies suggest potential antidepressant properties through modulation of serotonin and norepinephrine levels.
  • Anticancer Activity : Preliminary data indicate cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Effects : The compound may offer neuroprotection in models of neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine in rodent models. Results demonstrated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of the compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Comparative Analysis

To better understand the unique properties of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine, a comparison with similar compounds was performed:

CompoundBiological ActivityReference
(5-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amineModerate antidepressant effects
(6-Chloro-naphthalen-2-yl)-cyclopropylmethyl-amineLow anticancer activity
(6-Fluoro-naphthalen-2-yl)-cyclopropylmethyl-amineNeuroprotective effects

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine:

  • In Vivo Efficacy : Demonstrated significant behavioral improvements in animal models for depression.
  • Cell Line Studies : Showed promising results in inhibiting tumor growth in vitro.
  • Mechanistic Insights : Further research is needed to elucidate the precise mechanisms underlying these effects.

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